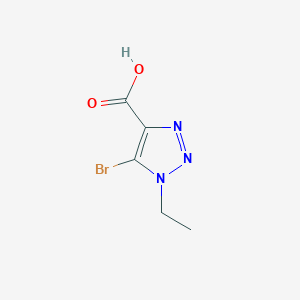

5-Bromo-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 5-bromo-1-etil-1H-1,2,3-triazol-4-carboxílico es un compuesto heterocíclico que presenta un anillo de triazol sustituido con un átomo de bromo en la posición 5, un grupo etilo en la posición 1 y un grupo ácido carboxílico en la posición 4.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 5-bromo-1-etil-1H-1,2,3-triazol-4-carboxílico normalmente implica la ciclación de precursores adecuados en condiciones controladas. Un método común implica la reacción de azida de etilo con ácido 5-bromo-1,2,3-triazol-4-carboxílico en condiciones ácidas para formar el producto deseado . Las condiciones de reacción a menudo incluyen el uso de un solvente como etanol o metanol y un catalizador para facilitar el proceso de ciclación.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para asegurar una producción constante. El uso de reactivos de alta pureza y medidas estrictas de control de calidad son esenciales para lograr las especificaciones de producto deseadas.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 5-bromo-1-etil-1H-1,2,3-triazol-4-carboxílico puede sufrir varias reacciones químicas, que incluyen:

Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos, como aminas o tioles, en condiciones adecuadas.

Oxidación y reducción: El compuesto puede oxidarse o reducirse para formar diferentes derivados, dependiendo de los reactivos y las condiciones utilizadas.

Esterificación: El grupo ácido carboxílico puede esterificarse para formar ésteres, que pueden tener diferentes propiedades y aplicaciones.

Reactivos y condiciones comunes

Sustitución: Reactivos como la azida de sodio o las aminas primarias en presencia de una base como el hidróxido de sodio.

Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Reactivos como el hidruro de aluminio y litio o el borohidruro de sodio.

Esterificación: Alcoholes en presencia de un catalizador ácido como el ácido sulfúrico.

Principales productos formados

Sustitución: Formación de ácido 5-amino-1-etil-1H-1,2,3-triazol-4-carboxílico.

Oxidación: Formación de derivados del ácido 5-bromo-1-etil-1H-1,2,3-triazol-4-carboxílico con estados de oxidación más altos.

Reducción: Formación de derivados de triazol reducidos.

Esterificación: Formación de ésteres etílicos o metílicos del grupo ácido carboxílico.

4. Aplicaciones en investigación científica

El ácido 5-bromo-1-etil-1H-1,2,3-triazol-4-carboxílico tiene varias aplicaciones en la investigación científica:

Química medicinal: Se utiliza como bloque de construcción para la síntesis de compuestos farmacéuticos, particularmente aquellos con posibles propiedades anticancerígenas o antimicrobianas.

Ciencia de materiales: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.

Estudios biológicos: Sirve como una sonda o ligando en ensayos bioquímicos para estudiar interacciones enzimáticas y otros procesos biológicos.

Aplicaciones industriales: El compuesto se utiliza en la síntesis de productos químicos especializados e intermediarios para diversos procesos industriales.

Aplicaciones Científicas De Investigación

5-Bromo-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.

Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

El mecanismo de acción del ácido 5-bromo-1-etil-1H-1,2,3-triazol-4-carboxílico depende de su aplicación específica. En química medicinal, puede actuar inhibiendo enzimas específicas o interactuando con objetivos biológicos como el ADN o las proteínas. El átomo de bromo y el anillo de triazol juegan un papel crucial en su afinidad de unión y especificidad hacia estos objetivos. El grupo ácido carboxílico también puede participar en enlaces de hidrógeno y otras interacciones que mejoran su actividad biológica.

Comparación Con Compuestos Similares

Compuestos similares

- Ácido 5-bromo-1H-1,2,4-triazol-3-carboxílico

- Ácido 5-bromo-1-metil-1H-1,2,3-triazol-4-carboxílico

- Ácido 5-cloro-1-etil-1H-1,2,3-triazol-4-carboxílico

Unicidad

El ácido 5-bromo-1-etil-1H-1,2,3-triazol-4-carboxílico es único debido a la combinación específica de sustituyentes en el anillo de triazol. La presencia del átomo de bromo en la posición 5 y el grupo etilo en la posición 1 confieren propiedades químicas y biológicas distintas en comparación con otros compuestos similares. Estas características estructurales pueden influir en su reactividad, estabilidad e interacciones con objetivos biológicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones.

Propiedades

Fórmula molecular |

C5H6BrN3O2 |

|---|---|

Peso molecular |

220.02 g/mol |

Nombre IUPAC |

5-bromo-1-ethyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C5H6BrN3O2/c1-2-9-4(6)3(5(10)11)7-8-9/h2H2,1H3,(H,10,11) |

Clave InChI |

LVKNECDGJRYFHW-UHFFFAOYSA-N |

SMILES canónico |

CCN1C(=C(N=N1)C(=O)O)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(tert-Butyl)-3-(3-fluorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11783811.png)

![7-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B11783857.png)

![3-Chloro-N-(3-chloro-4-methylphenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11783866.png)

![4-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783873.png)

![8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one](/img/structure/B11783883.png)